N-[(Piperazin-1-yl)methyl]propanamide
Description
N-[(Piperazin-1-yl)methyl]propanamide is a synthetic compound featuring a piperazine core linked via a methyl group to a propanamide moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, and their ability to act as pharmacophores in targeting enzymes or receptors .
Properties
CAS No. |
229499-91-6 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)propanamide |
InChI |
InChI=1S/C8H17N3O/c1-2-8(12)10-7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12) |
InChI Key |
CXDPIWHRDPHWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCN1CCNCC1 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: N-(PIPERAZIN-1-YLMETHYL)PROPANAMIDE is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(PIPERAZIN-1-YLMETHYL)PROPANAMIDE exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
a. Target Engagement and Selectivity
- PARPYnD 3: Designed for in-cell target profiling, its diazirine group enables photo-crosslinking for protein interaction studies. The phthalazinone substituent enhances binding to kinase targets .
- PROTAC Degraders (e.g., Compound 5b in ): Piperazine-propanamide scaffolds are integrated into heterobifunctional degraders targeting CDK12/CDK13. These compounds exhibit nanomolar potency (HRMS-confirmed purity: 100%) and depend on the piperazine linker for proteasome-mediated degradation .
- Acetylcholinesterase Inhibitors () : Propanamide analogs with pyridyl or benzimidazolyl groups show varied inhibition potencies, likely due to differences in hydrophobic substituents affecting binding pocket interactions .
b. Physicochemical Properties
- Solubility : Shorter chains (e.g., propanamide in the target compound) may improve aqueous solubility compared to pentanamide derivatives (e.g., 674361-35-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
